molecular formula C5H6F3NO4 B2733536 (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid CAS No. 1428-32-6

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid

Cat. No.: B2733536
CAS No.: 1428-32-6
M. Wt: 201.101
InChI Key: MNZSUGIBHJBDRX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoroacetamido group attached to a hydroxypropanoic acid backbone. The trifluoroacetamido group imparts unique chemical properties, making this compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of 3-hydroxypropanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetyl ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoroacetamido group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with metabolic pathways by mimicking natural substrates or inhibitors .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoroacetamido group in (2S)-3-hydroxy-2-(trifluoroacetamido)propanoic acid imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and stronger interactions with biological targets. These characteristics make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZSUGIBHJBDRX-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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